molecular formula C12H8F3NO3 B1480170 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid CAS No. 2097963-03-4

6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid

Cat. No. B1480170
CAS RN: 2097963-03-4
M. Wt: 271.19 g/mol
InChI Key: AGDOJBQNEYEHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid (FMTNA) is an organic compound belonging to the family of nicotinic acids. It is a white crystalline solid with a molecular weight of 287.3 g/mol and a melting point of 135-140 °C. FMTNA is a widely studied compound due to its potential applications in various scientific fields. It has been used for the synthesis of a range of compounds, as well as for its ability to interact with biological systems.

Scientific Research Applications

Antibacterial Agents

Furan derivatives: have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into compounds like 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid can lead to the development of new antibacterial drugs that may offer a solution to the growing issue of microbial resistance.

Pharmacology

In pharmacology, furan compounds exhibit a wide range of biological activities. They serve as potential candidates for drug development in treating various diseases due to their diverse pharmacological properties . This includes their use in creating medications with anti-inflammatory, analgesic, and antidepressant effects.

Material Science

The trifluoromethyl group in furan compounds plays a significant role in material science. It contributes to the development of new materials with unique properties, such as increased durability and chemical resistance . This makes them valuable in creating advanced materials for industrial applications.

Chemical Synthesis

Furan derivatives are crucial intermediates in organic synthesis. They are involved in various chemical reactions, providing pathways to synthesize complex molecules . This is essential for the production of fine chemicals and pharmaceuticals.

Agriculture

In the agricultural sector, furan derivatives could be explored for their potential use in developing new pesticides or herbicides. Their chemical structure allows for the creation of compounds that can target specific pests or weeds without harming crops .

Environmental Science

The study of furan compounds extends to environmental science, where they can be used to develop sensors or indicators for environmental monitoring. Their reactivity and ability to bind with other molecules make them suitable for detecting pollutants or changes in environmental conditions .

Mechanism of Action

properties

IUPAC Name

6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-10(11(17)18)7(12(13,14)15)5-8(16-6)9-3-2-4-19-9/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDOJBQNEYEHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid
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6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid
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6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Reactant of Route 5
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Reactant of Route 6
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid

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